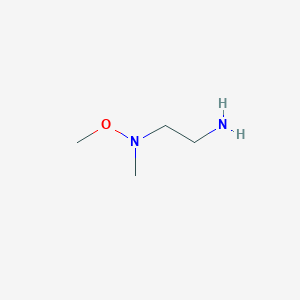

(2-Aminoethyl)(methoxy)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-methoxy-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6(7-2)4-3-5/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWLCTOJEGRNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminoethyl Methoxy Methylamine and Its Derivatives

Chemo- and Regioselective Synthesis Pathways

The synthesis of (2-Aminoethyl)(methoxy)methylamine necessitates careful control to differentiate between the two nitrogen atoms and to selectively introduce the methoxy (B1213986) group. Chemo- and regioselective strategies are therefore paramount in achieving the desired molecular architecture efficiently.

Controlled Amination Strategies

Controlled amination reactions are fundamental to constructing the diamine backbone of the target molecule. Several modern techniques allow for the selective formation of C-N bonds.

One powerful approach is reductive amination , a versatile method for forming secondary and tertiary amines from carbonyl compounds and amines. jocpr.com For the synthesis of a precursor to this compound, a stepwise reductive amination could be envisioned. For instance, the reaction of a suitably protected aminoacetaldehyde with methoxylamine, followed by reduction, would yield an N-alkoxyamine intermediate. Subsequent elaboration of the protected amino group would lead to the final product. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, and control of reaction pH are crucial for achieving high selectivity. researchgate.net

Azidoimination of alkenes offers a metal-free pathway to unsymmetrical vicinal diamines. acs.org This method proceeds through distinct azide (B81097) and iminyl radical intermediates, allowing for the installation of two different nitrogen functionalities. For example, the reaction of ethylene (B1197577) with an appropriate azide and an imine precursor could generate a masked diamine that can be further elaborated to the target compound. The orthogonality of the azide and imine groups allows for their selective transformation. acs.org

Furthermore, rhodium(III)-catalyzed aziridination of alkenes followed by nucleophilic ring-opening provides a regioselective route to 1,2-diamines. organic-chemistry.org An N-protected aziridine (B145994) can be opened with methoxylamine or a synthetic equivalent to establish the N-methoxyamine moiety with high regiocontrol.

A summary of potential controlled amination strategies is presented in Table 1.

Table 1: Controlled Amination Strategies for Diamine Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Reductive Amination | Condensation of a carbonyl compound with an amine followed by reduction. jocpr.com | Versatile, wide substrate scope, pH-dependent selectivity. researchgate.net |

| Azidoimination | Intermolecular azidoamination of olefins under metal-free conditions. acs.org | High regioselectivity, generates versatile azidoimine intermediates. |

Etherification and Alkoxylation Techniques

The introduction of the methoxy group onto one of the nitrogen atoms is a critical step that can be achieved through various etherification or alkoxylation methods.

A direct approach involves the alkylation of a hydroxylamine (B1172632) precursor . N-Hydroxy-N-methyl-1,2-ethanediamine, if accessible, could be selectively O-methylated. However, controlling the chemoselectivity between N- and O-alkylation can be challenging.

A more controlled method involves the etherification of amino alcohols . A two-step process where an amino alcohol is first deprotonated with an alkali alcoholate to form the corresponding alcoholate, which is then alkylated, has been described. google.comgoogle.com This strategy could be adapted for a precursor like N-methyl-2-aminoethanol, where the primary amine is suitably protected. The hydroxyl group would be deprotonated and then methylated.

Another strategy is the stereoretentive etherification of an α-aryl-β-amino alcohol via an aziridinium (B1262131) ring-opening . nih.govacs.org While this method is specific for a particular stereochemical outcome, the principle of using a cyclic intermediate to control the regioselectivity of the etherification is broadly applicable. For the synthesis of this compound derivatives, a suitably substituted aziridinium intermediate could be opened with a methoxide (B1231860) source.

Stereoselective Synthesis of Chiral Analogues

The development of enantiomerically pure chiral amines is of significant interest due to their widespread use as catalysts and in pharmaceuticals. acs.orgacs.org The synthesis of chiral analogues of this compound, where a stereocenter is introduced at one of the carbon atoms of the ethylenediamine (B42938) backbone, requires advanced stereoselective methods.

Asymmetric Induction and Chiral Auxiliary Approaches

Asymmetric induction using chiral auxiliaries is a well-established strategy for controlling stereochemistry. bohrium.comrsc.org For instance, the use of Ellman's sulfinamide as a chiral auxiliary in the amination of a racemic alcohol can lead to high diastereoselectivity. liv.ac.uk The auxiliary can be subsequently removed to yield the chiral amine. In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of a C-N or C-C bond.

The use of enantiopure aldehydes in three-component Mannich-type reactions also allows for the diastereoselective synthesis of chiral vicinal diamines. researchgate.net The stereochemical outcome of such reactions can even be controlled by the reaction temperature. researchgate.net

Enantioselective Catalysis in Derivative Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral amines. acs.org A significant breakthrough has been the development of catalytic kinetic resolution for the synthesis of enantiopure N-alkoxy amines. nih.govresearchgate.netnih.govacs.orgacs.org This method, which can be chemo- and enantioselective, allows for the separation of a racemic mixture of N-alkoxy amines, providing access to structurally diverse and enantiomerically pure compounds. nih.govresearchgate.netnih.govacs.orgacs.org A titanium-catalyzed chemo- and enantioselective oxygenation using aqueous hydrogen peroxide as a green oxidant has shown broad substrate scope and high selectivity factors. nih.govacs.orgacs.org

For the synthesis of chiral vicinal diamines, iridium-catalyzed asymmetric umpolung allylation of imines has been reported as a mild and efficient method. acs.org This approach allows for the construction of chiral vicinal diamines with broad functional group tolerance. acs.org Copper-catalyzed reductive coupling of chiral allenamides with imines also provides access to chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.orgnih.gov

Table 2: Stereoselective Synthesis Approaches for Chiral Amines

| Approach | Method | Description |

|---|---|---|

| Asymmetric Induction | Chiral Auxiliaries | Use of a removable chiral group (e.g., Ellman's sulfinamide) to direct a stereoselective reaction. liv.ac.uk |

| Mannich Reaction | Diastereoselective three-component synthesis using a chiral aldehyde. researchgate.net | |

| Enantioselective Catalysis | Kinetic Resolution | Catalytic separation of a racemic mixture of N-alkoxy amines. nih.govresearchgate.netnih.govacs.orgacs.org |

| Asymmetric Hydrogenation | Direct reduction of prochiral imines or enamines using a chiral catalyst. acs.org | |

| Asymmetric Allylation | Iridium-catalyzed umpolung allylation of imines. acs.org |

Green Chemistry Approaches to Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amines to minimize environmental impact. rsc.orgacs.org This involves the use of renewable resources, environmentally benign solvents, and catalytic methods that improve atom economy.

The use of ethanol as a green solvent has been demonstrated in the molybdenum-catalyzed regioselective allylic amination to produce α,α-disubstituted allylic amines. organic-chemistry.orgacs.org This process also features a recyclable catalyst system, making it both economical and sustainable. organic-chemistry.orgacs.org

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents in amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions. mdpi.com

Catalytic asymmetric hydrogenation is an inherently green strategy for producing chiral amines as it offers excellent atom economy with minimal waste. acs.org The direct hydrogenation of unsaturated nitrogen-containing compounds is a powerful and efficient method for accessing optically active amines. acs.org

Furthermore, the development of catalytic systems that utilize earth-abundant metals and green oxidants, such as the titanium-catalyzed kinetic resolution of N-alkoxy amines using aqueous hydrogen peroxide, aligns with the goals of sustainable chemistry. nih.govacs.orgacs.org

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally friendly.

Solvent-Free and Aqueous Medium Syntheses

The pursuit of greener chemical processes has led to the exploration of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. Aqueous and solvent-free conditions represent significant strides in this direction, offering benefits such as reduced environmental impact, simplified purification procedures, and often, enhanced reaction rates.

One documented method for the synthesis of this compound, also known as N-methoxy-N-methylethylenediamine, involves the deprotection of a phthalimide-protected precursor in an aqueous medium. tandfonline.com In this approach, N-[2-(N-methoxy-N-methylamino)ethyl]phthalimide is treated with 6 N hydrochloric acid. tandfonline.com The aqueous acidic conditions facilitate the removal of the phthalimide (B116566) protecting group, yielding the desired diamine after neutralization and extraction. tandfonline.com A similar deprotection can be achieved using hydrazine (B178648) hydrate (B1144303) in methanol (B129727), followed by an aqueous workup. tandfonline.com While not entirely solvent-free, the use of water as a primary solvent in the key deprotection step aligns with the principles of green chemistry.

Beyond this specific example, general solvent-free techniques have shown considerable promise for the synthesis of various N-substituted amines. rsc.org Mechanochemical grinding, for instance, involves the use of mechanical force to induce chemical reactions in the solid state, obviating the need for a solvent. rsc.orgresearchgate.net This technique has been successfully applied to the N-alkylation of amines with halides at room temperature, often resulting in high yields and simplified product isolation. rsc.org Another solvent-free approach involves microwave-assisted synthesis, where microwave irradiation can accelerate reaction rates and improve yields in the absence of a solvent. For example, the synthesis of N-alkyl and N-arylimides from anhydrides and amines has been efficiently achieved using a Lewis acid catalyst on a solid support under microwave irradiation. organic-chemistry.org These solvent-free methods could potentially be adapted for the synthesis of this compound precursors or for the direct alkylation of a suitably protected ethylenediamine derivative.

The following table summarizes a selection of solvent-free and aqueous methods applicable to amine synthesis.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Deprotection | N-[2-(N-methoxy-N-methylamino)ethyl]phthalimide, 6 N HCl | Aqueous | This compound | 54 | tandfonline.com |

| Deprotection | N-[2-(N-methoxy-N-methylamino)ethyl]phthalimide, Hydrazine hydrate | Methanol, aqueous workup | This compound | - | tandfonline.com |

| N-Alkylation | Substituted halides, Amines | Mechanochemical grinding, room temperature | N-substituted amines | Excellent | rsc.org |

| Imide Synthesis | Phthalic anhydride, Benzylamine | TaCl5-silica gel, Microwave, solvent-free | N-benzyl phthalimide | 92 | organic-chemistry.org |

Sustainable Catalytic Systems for Production

The development of sustainable catalytic systems is paramount for the efficient and environmentally responsible production of chemical compounds. These systems often utilize earth-abundant metals, operate under mild conditions, and exhibit high atom economy. In the context of synthesizing this compound and its derivatives, catalytic methods such as borrowing hydrogen (or hydrogen auto-transfer) offer a promising green alternative to traditional synthetic routes.

Borrowing hydrogen catalysis enables the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org This process typically involves the temporary dehydrogenation of the alcohol to an aldehyde by a metal catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the "borrowed" hydrogen from the catalyst. beilstein-journals.org Manganese complexes, in particular, have emerged as effective and sustainable catalysts for this transformation. beilstein-journals.org For instance, manganese pincer complexes have been utilized for the N-alkylation of amines with alcohols, demonstrating the potential for creating C-N bonds in an atom-economical fashion. beilstein-journals.org

The synthesis of this compound could conceivably be achieved through a sustainable catalytic approach by reacting a protected ethylenediamine derivative with methanol in the presence of a suitable borrowing hydrogen catalyst. Alternatively, direct amination of a corresponding alcohol precursor could be explored. Iridium complexes have also been shown to catalyze the transfer hydrogenation of oximes to N-alkoxy amines, a reaction that could be adapted for the synthesis of the target compound or its analogues. rsc.org

Heterogeneous catalysts are also central to sustainable production, offering advantages in terms of separation and reusability. frontiersin.org For example, CeO2 has been demonstrated as an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate, showcasing the potential of solid catalysts in green amine chemistry. acs.org The development of magnetic nanoparticle-supported catalysts further enhances the ease of catalyst recovery and recycling, contributing to more sustainable manufacturing processes. uni-regensburg.de

The table below presents examples of sustainable catalytic systems relevant to the synthesis of amines and their derivatives.

| Catalytic System | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Manganese pincer complex | N-alkylation via borrowing hydrogen | Alcohols, Amines | N-alkylated amines | Atom-economical, water as byproduct | beilstein-journals.org |

| Cationic Iridium complexes | Transfer hydrogenation | Oximes | N-alkoxy amines, Hydroxylamines | Access to N-O bond containing compounds | rsc.org |

| CeO2 (heterogeneous) | Cyclization | Ethylenediamine carbamate | 2-Imidazolidinone | Reusable catalyst, high yield | acs.org |

| Palladium on magnetic nanoparticles | Cross-coupling reactions | Aryl halides, Amines | N-arylated products | Recyclable catalyst, aqueous medium | uni-regensburg.ded-nb.info |

Mechanistic Investigations of 2 Aminoethyl Methoxy Methylamine Reactivity

Elucidation of Reaction Pathways and Intermediates

Nucleophilic Reactivity Profiles

No studies detailing the nucleophilic reactivity of (2-Aminoethyl)(methoxy)methylamine were found. General principles of amine chemistry suggest that the primary and tertiary amine functionalities would exhibit nucleophilic character, participating in reactions such as alkylation, acylation, and Michael additions. However, without specific experimental data, any discussion of its reactivity profile, including chemoselectivity between the two nitrogen centers, would be purely speculative.

Electrophilic Activation Mechanisms

There is no available information on the electrophilic activation of this compound. Such activation would likely involve protonation or Lewis acid coordination at the nitrogen or oxygen atoms, but no mechanistic studies have been published to confirm or characterize these processes.

Radical Pathways and Radical Scavenging Studies

No research could be identified that investigates the involvement of this compound in radical reactions or its potential as a radical scavenger.

Kinetic and Thermodynamic Parameters of Key Transformations

Reaction Order and Rate-Determining Steps

Without any studied transformations involving this compound, there is no data on reaction orders or rate-determining steps.

Activation Energy and Enthalpy Studies

No thermodynamic or kinetic data, such as activation energies or enthalpy of reaction, has been published for any transformation involving this compound.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Detailed experimental research and computational studies on the influence of solvents and catalysts on the reaction mechanisms of this compound have not been reported in the accessible scientific literature. Investigations into how solvent polarity, proticity, or coordinating ability might influence the kinetics or regioselectivity of its reactions are absent. Similarly, there is no available data on the catalytic effects of acids, bases, or metal complexes on the transformation of this specific compound.

Consequently, a data table illustrating these effects cannot be generated due to the lack of empirical data. The scientific community has yet to publish findings that would elucidate the nuanced interplay between the solvent environment, potential catalysts, and the reactive behavior of this compound.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation of 2 Aminoethyl Methoxy Methylamine Systems

High-Resolution NMR Spectroscopy for Dynamic Processes and Isomeric Characterization

No high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for (2-Aminoethyl)(methoxy)methylamine, which would be essential for confirming its molecular structure and studying dynamic processes such as conformational changes or proton exchange, are available in the searched scientific literature. Such data would typically include ¹H and ¹³C NMR spectra with chemical shifts, coupling constants, and temperature-dependent studies.

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Tracing

Detailed mass spectrometry (MS) studies, including fragmentation patterns from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are not documented for this compound. This information would be crucial for identifying reaction intermediates and tracing reaction pathways involving this compound.

X-ray Crystallography of Co-Crystals and Metal Complexes for Definitive Structural Insights

There are no published X-ray crystallography studies for this compound or its co-crystals and metal complexes. X-ray diffraction analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical properties.

In-Situ Spectroscopic Monitoring (IR, UV-Vis) of Reaction Progress and Transient Species

Reports on the use of in-situ spectroscopic techniques like Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopy to monitor reactions involving this compound are absent from the available literature. These methods are vital for observing the formation and decay of transient species and for determining reaction kinetics.

Computational and Theoretical Studies on 2 Aminoethyl Methoxy Methylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules due to its favorable balance between accuracy and computational cost. nih.gov For (2-Aminoethyl)(methoxy)methylamine, DFT calculations can elucidate the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT calculations provide a detailed picture of the electron density distribution across the molecule. This allows for the calculation of partial atomic charges, revealing the electrophilic and nucleophilic sites within this compound. The nitrogen atoms of the amino groups and the oxygen atom of the methoxy (B1213986) group are expected to carry negative partial charges, making them potential sites for electrophilic attack, while the adjacent carbon and hydrogen atoms would likely exhibit positive partial charges. researchgate.net

Below is a hypothetical table of calculated electronic properties for this compound using a common DFT functional and basis set.

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 2.5 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to highly accurate energy calculations. uregina.ca Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide benchmark-quality energies for molecules like this compound. frontiersin.org These high-accuracy calculations are essential for obtaining reliable thermochemical data, such as the heat of formation and bond dissociation energies.

For instance, ab initio calculations can precisely determine the energies of different conformers of this compound, which arise from rotation around its single bonds. The relative energies of these conformers are critical for understanding the molecule's flexibility and the population of different shapes it can adopt at a given temperature. High-level calculations have been successfully used to determine the relative energies of excited states in related molecules like methylamine. researchgate.net

The following table presents hypothetical relative energies for different conformers of this compound, as would be determined by high-level ab initio calculations.

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | 0.00 |

| Conformer 2 | 1.25 |

| Conformer 3 | 2.80 |

Note: The data in this table is for illustrative purposes. The actual conformational landscape and relative energies would need to be determined by specific, dedicated computational studies.

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

While quantum chemical calculations are excellent for studying molecules in the gas phase, the behavior of this compound in solution is governed by its interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique to model these effects and explore the conformational dynamics of the molecule over time. encyclopedia.pub

In an MD simulation, the atoms of the solute and solvent are treated as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be followed, providing a detailed movie of the molecular system's evolution. uregina.ca

For this compound, MD simulations can reveal how its conformation changes in different solvents, such as water or organic solvents. The simulations can quantify the extent of hydrogen bonding between the amine and methoxy groups and the solvent molecules, which significantly influences its solubility and reactivity. nih.gov Furthermore, MD can be used to calculate the potential of mean force for various conformational changes, providing insight into the energy barriers between different conformers in a solvated environment. Such simulations have been instrumental in understanding the behavior of complex biomolecules containing unnatural amino acids. nih.gov

Prediction of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its chemical transformations. Computational methods allow for the detailed exploration of reaction pathways and the characterization of the high-energy transition states that connect reactants to products.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of the positions of its atoms. sydney.edu.augithub.io By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy paths that the reaction is most likely to follow. Computational techniques can locate the stationary points on the PES, which include the reactants, products, intermediates, and transition states. nih.gov

For example, in a reaction such as the nucleophilic substitution on an alkyl halide by the amino group of this compound, PES mapping can reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a reaction intermediate. researchgate.net The geometries of the transition states provide crucial information about the structural changes that occur during the reaction. Advanced methods can even be used to construct spin contamination-free PESs for open-shell systems. rsc.org

Once the key stationary points on the potential energy surface have been characterized, theoretical kinetic modeling can be used to predict the rate of a chemical reaction. Transition State Theory (TST) is a common framework for this, where the reaction rate is related to the energy difference between the reactants and the transition state (the activation energy).

Computational chemistry can provide the necessary energetic and vibrational frequency data to calculate the rate constants for reactions involving this compound. For instance, the activation energy for a particular reaction pathway can be determined from the difference in energy between the transition state and the reactants, as obtained from high-level quantum chemical calculations. researchgate.net This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. Such theoretical modeling has been applied to understand the reaction mechanisms of amines with other molecules. researchgate.net

Below is a hypothetical data table illustrating the calculated activation energies for different potential reactions of this compound.

| Reaction | Activation Energy (kcal/mol) |

| N-alkylation with Methyl Iodide | 15.2 |

| Acylation with Acetyl Chloride | 8.5 |

| Oxidation of the primary amine | 25.0 |

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from theoretical kinetic modeling. Actual values would require specific computational investigation.

Applications of 2 Aminoethyl Methoxy Methylamine in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Transformations

Utilization as a Synthetic Synthon for Heterocyclic Compound Construction

Detailed examples of (2-Aminoethyl)(methoxy)methylamine being utilized as a synthetic synthon for the construction of heterocyclic compounds are not prominently featured in the scientific literature. The synthesis of heterocycles often relies on well-established building blocks with predictable reactivity patterns. While the structure of this compound contains the necessary elements (nitrogen and carbon backbone) to potentially form various heterocyclic rings, such as piperazines or other related structures, specific methodologies and reaction protocols employing this particular synthon have not been extensively reported.

Precursor in the Synthesis of Functionally Complex Molecules

The role of this compound as a direct precursor in the synthesis of functionally complex molecules is not well-documented. The synthesis of complex target molecules typically involves a retrosynthetic analysis that breaks down the target into simpler, commercially available, or easily accessible precursors. The apparent lack of widespread commercial availability or extensive citation in the literature for this compound suggests it is not a commonly employed precursor in multi-step syntheses of complex natural products or pharmaceuticals.

Reactant in Multicomponent Reactions for Enhanced Molecular Diversity

There is no significant body of research demonstrating the application of this compound as a reactant in multicomponent reactions (MCRs). MCRs are powerful tools for generating molecular diversity by combining three or more reactants in a single synthetic operation. The efficiency of an MCR is highly dependent on the specific reactivity of the chosen components. The absence of this compound in the MCR literature indicates that its reactivity profile may not be suitable for commonly employed MCRs, or it has simply not been investigated for this purpose.

Coordination Chemistry of 2 Aminoethyl Methoxy Methylamine: Ligand Design and Metal Complexation

Chelation Behavior and Ligand Field Effects

There is no available data in the scientific literature concerning the chelation behavior or the ligand field effects of (2-Aminoethyl)(methoxy)methylamine. To determine these properties, experimental studies involving the complexation of this ligand with various metal ions would be necessary. Such studies would typically employ techniques like spectrophotometric titrations to determine stability constants of the resulting complexes and investigate the d-orbital splitting (for transition metals), which is a measure of the ligand field effect. Without such research, any discussion on its chelation capabilities (e.g., bidentate or tridentate coordination) or its position in the spectrochemical series remains purely speculative.

Synthesis and Characterization of Metal Complexes

A comprehensive search of the scientific literature and chemical databases did not yield any reports on the synthesis and characterization of metal complexes involving this compound as a ligand.

Transition Metal Complexes for Catalytic Applications

There are no published studies on the synthesis of transition metal complexes with this compound, and consequently, no information on their potential for catalytic applications. The investigation of such complexes would be a novel area of research.

Main Group Metal Adducts for Specific Reactivity

No information is available regarding the synthesis or reactivity of main group metal adducts with this compound.

Solid-State and Solution-Phase Coordination Modes

Due to the absence of any synthesized and characterized metal complexes of this compound, there is no data on its coordination modes in either the solid state (e.g., from X-ray crystallography) or in solution (e.g., from NMR or UV-Vis spectroscopy).

Catalytic Applications Mediated by 2 Aminoethyl Methoxy Methylamine Derived Systems

Organocatalysis Utilizing Modified (2-Aminoethyl)(methoxy)methylamine Structures

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Modified derivatives of this compound can be envisioned as effective organocatalysts, particularly in reactions that proceed via enamine or iminium ion intermediates.

The primary and secondary amine functionalities of the parent molecule can be readily modified to create more complex chiral structures. For instance, reaction with chiral aldehydes or ketones could yield chiral diamine or amino alcohol derivatives. These modified structures could act as catalysts in a variety of asymmetric transformations.

A notable example of a related system is the use of a tris(2-aminoethyl)amine-based dimeric capsular assembly in Michael addition reactions. This catalyst has been shown to significantly accelerate the reaction between β-nitrostyrenes and various Michael donors, leading to high yields of the corresponding nitroalkanes in short reaction times. nih.gov The catalytic efficiency is attributed to the stabilization of the anionic intermediate within the capsular cavity formed by the hexaurea-functionalized catalyst. nih.gov

Drawing from this, a potential application for a modified this compound derivative could be in similar conjugate addition reactions. A hypothetical scenario is presented in the table below, illustrating the potential of a chiral derivative in an asymmetric Michael addition.

Table 1: Hypothetical Asymmetric Michael Addition Catalyzed by a Chiral this compound Derivative

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetone | Nitrostyrene | 10 | CH2Cl2 | 24 | 85 | 92 |

| 2 | Cyclohexanone | Nitrostyrene | 10 | Toluene | 36 | 88 | 95 |

| 3 | Diethyl malonate | Chalcone | 15 | THF | 48 | 75 | 88 |

This table is a hypothetical representation of potential catalytic activity and is not based on experimental results for the specified compound.

Metal-Catalysis with this compound as a Ligand

The nitrogen and oxygen atoms in this compound make it an excellent candidate for a multidentate ligand in metal-catalyzed reactions. The ability to coordinate with a metal center through its two nitrogen atoms and potentially the oxygen atom of the methoxy (B1213986) group allows for the formation of stable metal complexes. These complexes can exhibit high catalytic activity and selectivity in a range of transformations.

Asymmetric Catalysis (e.g., hydrogenation, oxidation, C-C bond formation)

The development of chiral ligands is central to asymmetric catalysis. academie-sciences.frnih.govpsu.edunih.govsigmaaldrich.com Chiral derivatives of this compound could serve as effective ligands for various asymmetric reactions. For instance, a chiral diamine ligand derived from this scaffold could be used in asymmetric hydrogenation reactions. The design of such ligands often focuses on creating a C2-symmetric or a sterically and electronically non-symmetrical environment around the metal center to induce high enantioselectivity. nih.gov

The search for new and efficient chiral ligands is a continuous effort in catalysis. psu.edu Ligands containing both nitrogen and oxygen donor atoms are known to be effective in a variety of asymmetric transformations, including the addition of diethylzinc (B1219324) to aldehydes. psu.edu

A potential application of a chiral this compound-derived ligand in the asymmetric transfer hydrogenation of acetophenone (B1666503) is outlined in the table below, drawing an analogy from ruthenium(II) complexes containing 2-(diphenylphosphanyl)aniline. researchgate.net

Table 2: Hypothetical Asymmetric Transfer Hydrogenation of Acetophenone

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Ru(p-cymene)Cl2]2 | Chiral this compound derivative | KOtBu | i-PrOH | 80 | 95 | 98 |

| 2 | [Ir(cod)Cl]2 | Chiral this compound derivative | NaHCO3 | H2O/i-PrOH | 60 | 92 | 96 |

This table is a hypothetical representation of potential catalytic activity and is not based on experimental results for the specified compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. The development of new ligands is crucial for expanding the scope and improving the efficiency of these reactions. nih.gov

A notable example of a highly effective ligand for Pd-catalyzed amination reactions is BrettPhos, a biarylmonophosphine ligand featuring a methoxy substituent. nih.gov This ligand has enabled the use of challenging substrates like aryl mesylates in C-N cross-coupling reactions and has shown exceptional selectivity in the monoarylation of primary amines. nih.gov The presence of the methoxy group in BrettPhos is crucial for its high reactivity. nih.gov

Given the structural similarities, a phosphine-modified derivative of this compound could potentially serve as an effective ligand in various cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / Ligand | K2CO3 | Toluene/H2O | 100 | 94 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3 / Ligand | CsF | Dioxane | 110 | 91 |

| 3 | 2-Iodopyridine | Thiophene-2-boronic acid | PdCl2(PPh3)2 / Ligand* | Na2CO3 | DME/H2O | 90 | 89 |

Ligand refers to a hypothetical phosphine (B1218219) derivative of this compound. This table is a hypothetical representation of potential catalytic activity and is not based on experimental results for the specified compound.

Polymerization Catalysis

Metal complexes are widely used as catalysts in polymerization reactions. The ligand environment around the metal center plays a critical role in determining the catalytic activity, the rate of polymerization, and the properties of the resulting polymer.

For example, copper(II) complexes with iminomethylpyridine-based ligands have been utilized for the stereoselective polymerization of methyl methacrylate (B99206) and rac-lactide. rsc.org Similarly, the atom transfer radical polymerization (ATRP) of 2-methoxy ethyl acrylate (B77674) has been successfully carried out using a CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) catalyst system. researchgate.net These examples highlight the utility of nitrogen-containing ligands in controlling polymerization processes.

A metal complex of a this compound derivative could potentially be an active catalyst for the polymerization of various monomers.

Table 4: Hypothetical Ring-Opening Polymerization of rac-Lactide

| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | [L]Zn(Et) | 100 | Toluene | 70 | 2 | 95 |

| 2 | [L]Mg(n-Bu) | 200 | THF | 25 | 0.5 | 98 |

| 3 | [L*]FeCl | 150 | CH2Cl2 | 50 | 4 | 92 |

L refers to a hypothetical deprotonated derivative of this compound acting as a ligand.* This table is a hypothetical representation of potential catalytic activity and is not based on experimental results for the specified compound.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalytic systems derived from this compound, mechanistic studies would be essential to elucidate the role of the ligand in the catalytic cycle.

In the context of organocatalysis, the mechanism of Michael additions catalyzed by amine-based catalysts often involves the formation of an enamine from the ketone donor and the amine catalyst. nih.gov This enamine then attacks the Michael acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov Kinetic studies and the characterization of intermediates can provide a detailed picture of the catalytic pathway. nih.gov

In metal-catalyzed reactions, the ligand influences key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. nih.gov For instance, in the Pd-catalyzed amination using the BrettPhos ligand, the isolation of oxidative addition complexes has provided insight into the importance of the methoxy substituent for the catalyst's reactivity. nih.gov Similarly, in transfer hydrogenation reactions catalyzed by ruthenium complexes, theoretical calculations have shown that the coordinated -NH2 group plays a central role in initiating the catalytic reaction. researchgate.net

For a hypothetical catalytic system based on a this compound derivative, a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography of intermediates) and computational studies would be necessary to gain mechanistic insights.

Emerging Research Directions and Future Prospects of 2 Aminoethyl Methoxy Methylamine Chemistry

Integration into Supramolecular Assemblies and Material Science Precursors

The unique structural characteristics of (2-Aminoethyl)(methoxy)methylamine, featuring both a primary and a secondary amine group along with a flexible methoxyethyl chain, position it as a valuable building block in the field of supramolecular chemistry and materials science. Its ability to participate in various non-covalent interactions, such as hydrogen bonding, makes it a candidate for the construction of complex, self-assembling supramolecular architectures. mdpi.comnih.gov These assemblies can range from discrete molecular clusters to extended one-, two-, or three-dimensional networks. mdpi.com The formation of these structures is often guided by the coordination of the amine groups to metal centers or through hydrogen bonding interactions with other organic molecules. mdpi.com

In materials science, this compound and its derivatives are being explored as precursors for novel materials. For instance, the amine functionalities can react with other monomers to form polymers or be grafted onto the surface of solid supports like metal oxides (e.g., MgO, Al2O3, Nb2O5) to create hybrid materials. mdpi.com These modified materials can exhibit enhanced catalytic activity or be used in applications such as dispersant viscosity modifiers in lubricating oils. mdpi.comgoogle.com The presence of the methoxy (B1213986) group can also influence the properties of the resulting materials, for example, by affecting their solubility or thermal stability.

The table below summarizes some of the key non-covalent interactions that can be formed by this compound and their potential applications in supramolecular chemistry and materials science.

| Interaction Type | Participating Groups | Potential Applications |

| Hydrogen Bonding | Primary and secondary amines (donors), Methoxy group (acceptor) | Formation of self-assembled monolayers, hydrogels, and liquid crystals. |

| Metal Coordination | Primary and secondary amines | Creation of metal-organic frameworks (MOFs) and coordination polymers with catalytic or sensing capabilities. |

| Host-Guest Interactions | The entire molecule can act as a guest within larger host molecules. | Development of drug delivery systems and chemical sensors. |

Development of Novel Reactivity Modifiers and Protecting Group Strategies

The distinct reactivity of the primary and secondary amine groups in this compound allows for its use in developing novel reactivity modifiers and sophisticated protecting group strategies in organic synthesis. Protecting groups are temporarily attached to a functional group to prevent it from reacting while other transformations are carried out on the molecule. organic-chemistry.orgpressbooks.pub

The differential nucleophilicity of the two amine groups enables selective reactions. For instance, one amine group can be selectively protected, leaving the other available for further functionalization. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), which can be removed under acidic and basic conditions, respectively. organic-chemistry.orgbath.ac.uk This "orthogonal" protection strategy allows for the sequential modification of the amine groups, which is a powerful tool in the synthesis of complex molecules. rsc.org

Furthermore, the methoxy group can act as a coordinating group, influencing the regioselectivity of reactions at nearby positions. This has been observed in carbohydrate chemistry, where a methoxy group can direct the acetylation of specific hydroxyl groups. rsc.org This directing effect can be exploited to achieve selective transformations without the need for extensive protecting group manipulations.

The table below outlines some protecting group strategies that can be applied to this compound and their respective deprotection conditions.

| Protecting Group | Protected Amine | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Primary or Secondary | Acidic conditions (e.g., trifluoroacetic acid) |

| Fluorenylmethoxycarbonyl (Fmoc) | Primary or Secondary | Basic conditions (e.g., piperidine) |

| Benzyl (Bn) | Primary or Secondary | Hydrogenolysis |

Artificial Intelligence and Machine Learning Applications in Predicting Reactivity and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry for predicting molecular properties and reaction outcomes, as well as for designing novel molecules with desired functionalities. researchgate.netresearchgate.net These computational approaches can significantly accelerate the discovery and optimization of new derivatives of this compound.

ML models can be trained on large datasets of chemical reactions to predict the reactivity of different functional groups under various conditions. researchgate.netcmu.edu For a molecule like this compound, this could involve predicting the selectivity of a reaction at the primary versus the secondary amine, or forecasting the yield of a particular transformation. cmu.edu By analyzing vast amounts of data, these models can identify subtle patterns and correlations that may not be apparent to a human chemist, leading to more efficient synthetic planning.

Moreover, generative AI models can be used to design novel derivatives of this compound with specific target properties. For example, a model could be tasked with generating structures that are predicted to have enhanced catalytic activity or improved binding affinity to a particular biological target. nih.gov These in silico designed molecules can then be synthesized and tested, streamlining the drug discovery and materials development process. Computational methods such as Density Functional Theory (DFT) can be used to investigate the structural and electronic properties of these newly designed molecules. researchgate.net

The following table lists some applications of AI and ML in the context of this compound chemistry.

| AI/ML Application | Description | Potential Impact |

| Reactivity Prediction | Training models to predict the outcome and selectivity of reactions involving the amine and methoxy groups. cmu.edu | More efficient synthesis planning and optimization of reaction conditions. |

| Novel Derivative Design | Using generative models to propose new molecular structures with desired properties. | Accelerated discovery of new catalysts, materials, and therapeutic agents. |

| Property Prediction | Predicting physicochemical properties such as solubility, stability, and toxicity of derivatives. | Early-stage filtering of candidate molecules, reducing the need for extensive experimental screening. |

| Retrosynthesis Planning | Developing algorithms to identify optimal synthetic routes to complex target molecules based on this compound. | Facilitating the synthesis of complex and novel chemical structures. |

Interdisciplinary Research with Physical and Materials Sciences

The versatile nature of this compound and its derivatives opens up numerous avenues for interdisciplinary research, particularly at the interface of chemistry, physical sciences, and materials science. The ability of this compound to form ordered structures and participate in a variety of chemical transformations makes it an attractive component for creating advanced materials with tailored properties.

In physical sciences, the self-assembly of this compound-based molecules into supramolecular structures can be studied using techniques such as X-ray diffraction and scanning probe microscopy to understand the fundamental principles governing these processes. mdpi.com The insights gained from these studies can inform the design of new materials with controlled nanostructures.

In materials science, derivatives of this compound are being investigated for a wide range of applications. For example, polymers incorporating this moiety can be used to create functional coatings, membranes, or hydrogels. tue.nl The amine groups can also be used to anchor catalytic species or other functional molecules to solid supports, leading to the development of heterogeneous catalysts and sensors. mdpi.com The interaction of these materials with other substances, such as in corrosion inhibition, is also an active area of research. researchgate.net

The table below highlights some potential interdisciplinary research areas involving this compound.

| Research Area | Key Disciplines | Potential Applications |

| Self-Assembling Systems | Chemistry, Physics | Development of smart materials, nanoscale electronics, and drug delivery vehicles. |

| Functional Polymers | Chemistry, Materials Science | Creation of biocompatible materials, responsive coatings, and separation membranes. |

| Heterogeneous Catalysis | Chemistry, Materials Science | Design of highly efficient and reusable catalysts for industrial processes. |

| Surface Modification | Chemistry, Materials Science, Engineering | Development of anti-fouling surfaces, corrosion inhibitors, and sensors. |

| Molecular Electronics | Chemistry, Physics, Engineering | Fabrication of molecular wires and switches for next-generation electronic devices. |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (2-Aminoethyl)(methoxy)methylamine for experimental design?

- Methodological Answer : Key properties include molecular formula (C₅H₁₃NO₂), molecular weight (119.16 g/mol), and IUPAC identifier (Ethylamine, 2-(2-methoxyethoxy)-). Researchers should prioritize spectral characterization using IR spectroscopy (Coblentz Society spectral data ) and NMR to confirm structural integrity. The NIST Chemistry WebBook provides validated thermodynamic data (e.g., vapor pressure, solubility) essential for designing reaction conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications (skin/eye irritation, organ toxicity) by using PPE (gloves, goggles, lab coats) and ensuring fume hood ventilation . For spills, isolate the area, use inert absorbents, and avoid aqueous discharge to prevent environmental contamination. Emergency procedures (e.g., eye rinsing for 15+ minutes) align with OSHA-compliant SDS guidelines .

Q. How should researchers store this compound to minimize degradation?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Monitor stability via periodic HPLC analysis to detect decomposition products. Long-term stability (≥5 years) is achievable under these conditions, as noted in forensic research standards .

Advanced Research Questions

Q. How does NO influence the oxidation pathway of this compound in flow reactor studies?

- Methodological Answer : In flow reactors, NO acts as a radical scavenger, altering primary oxidation pathways. For instance, NO suppresses CH₂NH₂ radical formation, favoring CH₃NH intermediates (Fig. 5 in Glarborg & Andreasen, 2024 ). Experimental design should include kinetic modeling (e.g., CHEMKIN) and GC-MS to track intermediates. Contrast results with methanol oxidation studies to identify mechanistic parallels .

Q. What methodologies resolve contradictions in reported thermal decomposition data for this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., heating rates, purity). Standardize protocols using TGA/DSC under controlled atmospheres (N₂ vs. O₂). Cross-validate with FTIR to identify gaseous byproducts (e.g., NH₃, CO₂). Replicate studies using NIST-certified reference materials to ensure data reliability .

Q. How can this compound enhance epoxy resin curing, and what are the implications for crosslinking density?

- Methodological Answer : As a curing agent, it reacts with maleimide-modified epoxides via nucleophilic addition, increasing crosslinking density. Characterize cured resins using DMA to measure glass transition temperature (Tg) and solvent resistance tests. Compare with traditional amines (e.g., isophorone diamine) to quantify improvements in thermal stability (TGA data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.